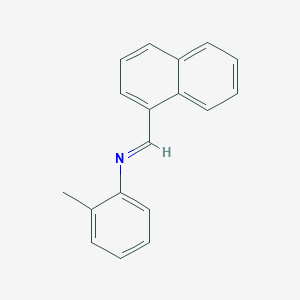
(E)-N-(2-Methylphenyl)-1-(naphthalen-1-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(naphthalen-1-ylmethylene)aniline is an organic compound that belongs to the class of aromatic amines It features a naphthalene ring bonded to an aniline moiety through a methylene bridge, with a methyl group attached to the aniline ring
Méthodes De Préparation
The synthesis of 2-Methyl-N-(naphthalen-1-ylmethylene)aniline can be achieved through several methods. One common approach involves the electrophilic substitution reaction, where naphthalene-containing diamines are synthesized via a one-step process . Another method includes the methylation of anilines using methanol catalyzed by cyclometalated ruthenium complexes under mild conditions . These methods highlight the versatility and efficiency of synthesizing this compound.
Analyse Des Réactions Chimiques
2-Methyl-N-(naphthalen-1-ylmethylene)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles to form substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-N-(naphthalen-1-ylmethylene)aniline has several scientific research applications:
Chemistry: It is used in the synthesis of high-performance polyimides with good solubility and optical transparency.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-(naphthalen-1-ylmethylene)aniline involves its interaction with molecular targets through various pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. These interactions can modulate biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
2-Methyl-N-(naphthalen-1-ylmethylene)aniline can be compared with other similar compounds, such as:
- 4,4’-(naphthalen-1-ylmethylene)dianiline (BAN-1)
- 4,4’-(naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) (BAN-2)
- 4,4’-(naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline) (BAN-3)
These compounds share structural similarities but differ in their substituents, which can affect their solubility, optical transparency, and thermal stability
Propriétés
Numéro CAS |
91118-02-4 |
|---|---|
Formule moléculaire |
C18H15N |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-1-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C18H15N/c1-14-7-2-5-12-18(14)19-13-16-10-6-9-15-8-3-4-11-17(15)16/h2-13H,1H3 |
Clé InChI |
FHMICMYDVGYKEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)

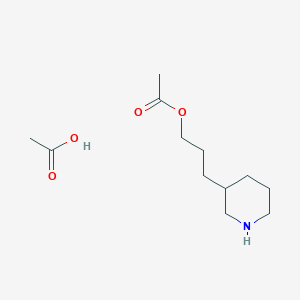


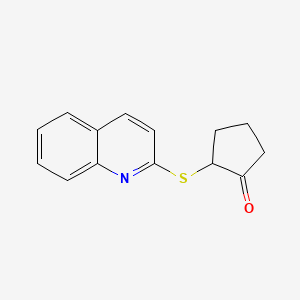

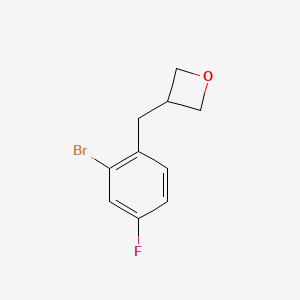
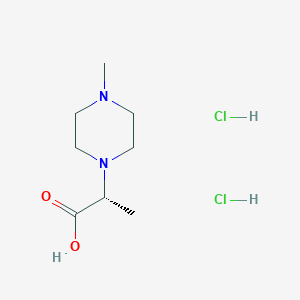
![Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B11867801.png)

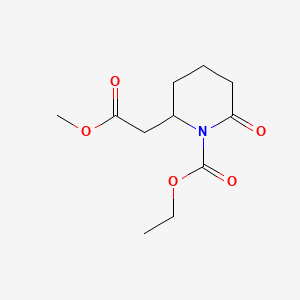
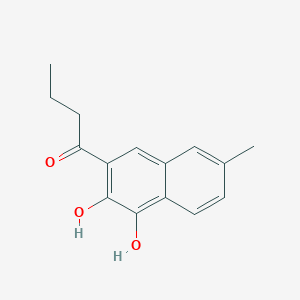
![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)
